(S)-2-(3,5-Dibromo-2-methoxyphenyl)pyrrolidine
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Overview
Description
(S)-2-(3,5-Dibromo-2-methoxyphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3,5-dibromo-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,5-Dibromo-2-methoxyphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromo-2-methoxybenzaldehyde and (S)-pyrrolidine.
Formation of the Intermediate: The aldehyde group of 3,5-dibromo-2-methoxybenzaldehyde is reacted with (S)-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,5-Dibromo-2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives.
Substitution: Substituted products where bromine atoms are replaced by nucleophiles.
Scientific Research Applications
(S)-2-(3,5-Dibromo-2-methoxyphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(3,5-Dibromo-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3,5-Dibromo-2-methoxyphenyl)pyrrolidine
- (S)-2-(3,5-Dibromo-4-methoxyphenyl)pyrrolidine
- ®-2-(3,5-Dibromo-4-methoxyphenyl)pyrrolidine
Uniqueness
(S)-2-(3,5-Dibromo-2-methoxyphenyl)pyrrolidine is unique due to its specific stereochemistry and substitution pattern. This uniqueness can result in different biological activities and chemical reactivity compared to its similar compounds.
Properties
Molecular Formula |
C11H13Br2NO |
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Molecular Weight |
335.03 g/mol |
IUPAC Name |
2-(3,5-dibromo-2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13Br2NO/c1-15-11-8(10-3-2-4-14-10)5-7(12)6-9(11)13/h5-6,10,14H,2-4H2,1H3 |
InChI Key |
IFBDNNOGEKEIFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C2CCCN2 |
Origin of Product |
United States |
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